Diethyl N,N-Diisopropylphosphoramidite
Overview
Description
Diethyl N,N-Diisopropylphosphoramidite is an organic compound with the chemical formula C10H24NO2P. It is a colorless liquid with a pungent odor and is widely used in organic synthesis. This compound is particularly significant in the synthesis of DNA and RNA oligonucleotides, where it serves as an important intermediate .
Mechanism of Action
Target of Action
Diethyl N,N-Diisopropylphosphoramidite primarily targets the hydroxyl groups in alcohols . It is used as a reagent for the efficient phosphorylative conversion of alcohols into their corresponding diethyl phosphorotriesters .
Mode of Action
The compound interacts with its targets (the hydroxyl groups in alcohols) through a process known as phosphorylation . This process involves the addition of a phosphate group to the alcohol, resulting in the formation of a phosphorotriester .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the phosphorylation of alcohols . The downstream effects of this pathway include the formation of phosphorotriesters, which have various applications in biochemistry and organic chemistry .
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture and should be stored at 2-8°c . Its solubility in chloroform and methanol suggests that it may have good bioavailability in systems where these solvents are present .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the conversion of alcohols into phosphorotriesters . This conversion can be used to modify the properties of the original alcohol, potentially influencing its reactivity, solubility, or other chemical characteristics .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture, indicating that it may be less effective or stable in humid environments . Additionally, the compound’s solubility in chloroform and methanol suggests that its action may be influenced by the presence of these solvents .
Biochemical Analysis
Biochemical Properties
The role of Diethyl N,N-Diisopropylphosphoramidite in biochemical reactions is primarily as a reagent for the phosphorylative conversion of alcohols
Molecular Mechanism
The molecular mechanism of this compound involves the phosphorylative conversion of alcohols into their corresponding diethyl phosphorotriesters
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl N,N-Diisopropylphosphoramidite is typically synthesized through the reaction of diethylamine and diisopropylamine with diethyl chlorophosphite. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows: [ \text{(C2H5O)2PCl} + \text{(i-Pr)2NH} \rightarrow \text{(C2H5O)2P(N(i-Pr)2)} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The reaction is typically conducted in a solvent such as tetrahydrofuran or dichloromethane to facilitate the mixing of reactants and control the reaction rate .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form phosphoramidate derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the diisopropylamino group can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Nucleophiles like alcohols or amines can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products:
Oxidation: Phosphoramidate derivatives.
Substitution: Various substituted phosphoramidites.
Hydrolysis: Phosphoric acid derivatives.
Scientific Research Applications
Diethyl N,N-Diisopropylphosphoramidite is extensively used in the field of organic chemistry, particularly in the synthesis of oligonucleotides. It serves as a key intermediate in the preparation of DNA and RNA sequences, which are crucial for genetic research and biotechnology applications. Additionally, it is used in the synthesis of peptide nucleic acids and other modified nucleotides for therapeutic purposes .
In the pharmaceutical industry, this compound is employed in the synthesis of various drug candidates, particularly those targeting genetic disorders. Its role in the preparation of modified oligonucleotides makes it valuable for developing antisense therapies and gene editing technologies .
Comparison with Similar Compounds
- Dimethyl N,N-Diisopropylphosphoramidite
- Diallyl N,N-Diisopropylphosphoramidite
- Dibenzyl N,N-Diisopropylphosphoramidite
Comparison: Diethyl N,N-Diisopropylphosphoramidite is unique due to its specific use in the synthesis of oligonucleotides. While similar compounds like Dimethyl N,N-Diisopropylphosphoramidite and Diallyl N,N-Diisopropylphosphoramidite also serve as phosphitylating agents, they differ in their reactivity and the types of nucleotides they can modify. Dibenzyl N,N-Diisopropylphosphoramidite, on the other hand, is more commonly used in the synthesis of phosphopeptides .
Properties
IUPAC Name |
N-diethoxyphosphanyl-N-propan-2-ylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24NO2P/c1-7-12-14(13-8-2)11(9(3)4)10(5)6/h9-10H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFIBXKHKNIZHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(N(C(C)C)C(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400470 | |
Record name | Diethyl N,N-Diisopropylphosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42053-26-9 | |
Record name | Diethyl N,N-Diisopropylphosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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